molecular formula C13H19NO2 B8388068 1-Hydroxy-3-morpholino-2-phenylpropane

1-Hydroxy-3-morpholino-2-phenylpropane

Cat. No.: B8388068
M. Wt: 221.29 g/mol
InChI Key: CGDXJOZGEGAUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-3-morpholino-2-phenylpropane is a synthetic organic compound characterized by a propane backbone substituted with a hydroxyl group at position 1, a phenyl group at position 2, and a morpholino moiety at position 3.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-morpholin-4-yl-2-phenylpropan-1-ol

InChI

InChI=1S/C13H19NO2/c15-11-13(12-4-2-1-3-5-12)10-14-6-8-16-9-7-14/h1-5,13,15H,6-11H2

InChI Key

CGDXJOZGEGAUDL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(CO)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP)

Structural Differences :

  • PDMP features a decanoylamino group at position 2, unlike the hydroxyl group in 1-Hydroxy-3-morpholino-2-phenylpropane.
  • Both share a phenyl group (position 1 in PDMP vs. position 2 in the target compound) and a morpholino moiety (position 3).

Key Differences :

  • The decanoylamino group in PDMP enhances lipid solubility, likely facilitating membrane interactions critical for glycosphingolipid biosynthesis inhibition.
Property 1-Hydroxy-3-morpholino-2-phenylpropane PDMP
Position 2 substituent Phenyl Decanoylamino
Enzyme inhibition Not reported Glucosylceramide synthetase (Ki 0.7 µM)
Chemosensitization Not studied Synergy with Taxol/vincristine
1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol Hydrochloride

Structural Differences :

  • The morpholino ring is 2,6-dimethyl-substituted, increasing steric hindrance compared to the unsubstituted morpholino in the target compound.
  • A 3-methoxyphenoxy group replaces the phenyl group at position 2.

Functional Implications :

  • The dimethyl groups may alter binding affinity to targets due to steric effects or modified electronic properties.
Property 1-Hydroxy-3-morpholino-2-phenylpropane 1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol
Morpholino substitution Unmodified 2,6-Dimethyl
Aromatic substituent Phenyl 3-Methoxyphenoxy
Bioactivity Unknown Not reported in evidence
(2R,3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one

Structural Differences :

  • The backbone is a pentanone chain (vs. propane), with a methyl group at position 2 and a hydroxyl group at position 3.
  • A phenyl group is at position 5, spatially distant from the morpholino moiety.

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